DSIP

Description

Properties

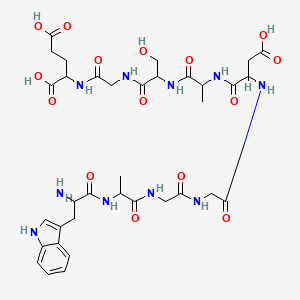

IUPAC Name |

2-[[2-[[2-[2-[[2-[[2-[[2-[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]propanoylamino]acetyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]propanoylamino]-3-hydroxypropanoyl]amino]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H48N10O15/c1-16(41-32(56)20(36)9-18-11-37-21-6-4-3-5-19(18)21)30(54)39-12-25(47)38-13-26(48)44-23(10-29(52)53)34(58)42-17(2)31(55)45-24(15-46)33(57)40-14-27(49)43-22(35(59)60)7-8-28(50)51/h3-6,11,16-17,20,22-24,37,46H,7-10,12-15,36H2,1-2H3,(H,38,47)(H,39,54)(H,40,57)(H,41,56)(H,42,58)(H,43,49)(H,44,48)(H,45,55)(H,50,51)(H,52,53)(H,59,60) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRZROXNBKJAOKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CO)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H48N10O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866936 | |

| Record name | Tryptophylalanylglycylglycyl-alpha-aspartylalanylserylglycylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

848.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Delta Sleep-Inducing Peptide (DSIP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta Sleep-Inducing Peptide (DSIP) is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1][2] First isolated in the 1970s from the cerebral venous blood of rabbits in a state of induced sleep, this compound was initially investigated for its hypnotic properties.[3][4] Subsequent research, however, has revealed a broader and more complex range of physiological effects, suggesting its role as a neuromodulator with pleiotropic actions.[5][6] This technical guide provides a comprehensive review of the current understanding of this compound's mechanism of action, summarizing key experimental findings and outlining the signaling pathways through which it exerts its effects. While its precise physiological role and the identity of its endogenous receptor remain subjects of ongoing investigation, a significant body of preclinical and some clinical data has shed light on its potential therapeutic applications.[7]

Molecular Interactions and Signaling Pathways

The mechanism of action of this compound is multifaceted, involving interactions with multiple neurotransmitter systems, modulation of the endocrine system, and influence on intracellular signaling cascades. A definitive high-affinity receptor for this compound has not yet been identified, which has complicated the elucidation of its primary signaling pathways.[7] However, evidence suggests that this compound's effects are mediated through several key mechanisms:

1. Interaction with Neurotransmitter Systems:

-

GABAergic System: this compound has been shown to potentiate GABA-activated currents in hippocampal and cerebellar neurons in a dose-dependent manner.[8] This enhancement of GABAergic inhibition is a plausible mechanism for its sedative and anticonvulsant effects.[8][9]

-

Glutamatergic System: this compound appears to modulate the glutamatergic system, particularly by interacting with N-methyl-D-aspartate (NMDA) receptors.[1][10] It has been observed to block NMDA-activated potentiation in cortical and hippocampal neurons, which may contribute to its neuroprotective properties by mitigating excitotoxicity.[2][8]

-

Monoaminergic Systems: Research suggests that this compound can influence monoaminergic systems, including serotonin and norepinephrine pathways. This interaction may underlie some of its effects on mood, stress, and arousal states.[11]

-

Opioid System: this compound has been found to act as an antagonist at opiate receptors, which may explain its utility in mitigating opioid and alcohol withdrawal symptoms.[3] It has also been shown to stimulate the release of Met-enkephalin, suggesting an indirect interaction with the endogenous opioid system.

2. Endocrine Modulation:

This compound exerts a significant influence on the endocrine system, particularly the hypothalamic-pituitary-adrenal (HPA) axis, which is central to the stress response.[4][12]

-

HPA Axis Regulation: this compound has been shown to decrease the basal level of corticotropin (ACTH) and block its release.[3] By modulating the HPA axis, this compound can reduce cortisol levels and improve resilience to stress.[13][14]

-

Hormone Secretion: The peptide also influences the secretion of other key hormones. It has been reported to stimulate the release of luteinizing hormone (LH) and growth hormone (GH) by promoting the secretion of somatoliberin and inhibiting somatostatin.[3][15][16]

3. Intracellular Signaling:

-

MAPK Pathway: There is evidence to suggest that this compound interacts with components of the MAPK signaling cascade.[3][10] It is thought to be homologous to the glucocorticoid-induced leucine zipper (GILZ), which can prevent Raf-1 activation and subsequently inhibit the phosphorylation and activation of ERK.[3][10] This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and survival.[3]

4. Antioxidant and Neuroprotective Effects:

This compound has demonstrated notable antioxidant properties. It has been shown to enhance the efficiency of oxidative phosphorylation in rat mitochondria in vitro.[3][17] Furthermore, it can reduce the concentration of malonic dialdehyde, a marker of lipid peroxidation and oxidative stress.[18] This antioxidant activity, combined with its modulation of glutamatergic neurotransmission, likely contributes to its observed neuroprotective effects in models of ischemia and neurotoxicity.[19]

Signaling Pathway and Experimental Workflow Diagrams

Quantitative Data Summary

The following tables summarize quantitative data from various preclinical and clinical studies on this compound. It is important to note that dosages, administration routes, and observed effects can vary significantly between studies and species.

Table 1: Preclinical Efficacy of this compound

| Effect | Animal Model | Dosage | Route of Administration | Observed Outcome | Citation |

| Increased Delta Wave Sleep | Rabbit | 25 nmol/kg | Intravenous (IV) | 60-78% increase in delta wave sleep duration for up to 6 hours | [9] |

| Reduced Stress-Induced Cortisol | Rat | 60 µg/kg | Intraperitoneal (IP) | 40-50% reduction in stress-induced cortisol levels for 4 hours | [9] |

| Increased Pain Tolerance | Mouse | 100 µg/kg | Intraperitoneal (IP) | 30-40% increase in pain tolerance thresholds lasting 2-3 hours | [9] |

| Anticonvulsant Activity | Rat | Not Specified | Not Specified | Significant decrease in incidence and duration of fits | [3] |

Table 2: Clinical Observations and Dosing

| Application | Dosage | Route of Administration | Duration | Observed Outcome | Citation |

| Sleep Disorders (Insomnia) | 100-200 µg | Subcutaneous (SC) | 3-4 weeks | Improved sleep onset and quality | [13] |

| Stress/Fatigue | 100-300 µg | Subcutaneous (SC) | Daily in the evening | Normalized cortisol levels, reduced fatigue | [13] |

| Chronic Pain/Recovery | 200-500 µg | Subcutaneous (SC) | 4-6 weeks | Significant pain reduction | [13] |

| Opioid/Alcohol Withdrawal | Not Specified | Not Specified | Not Specified | Alleviation of symptoms in 97% of opiate-dependent and 87% of alcohol-dependent patients | [3] |

Table 3: Pharmacokinetic and Physicochemical Properties

| Property | Value/Description | Citation |

| Amino Acid Sequence | Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu | [3] |

| Molecular Weight | ~850 Daltons | [3] |

| In Vitro Half-life | ~15 minutes | [3][10] |

| Bioavailability (SC) | ~80% | [9] |

| Protein Binding | ~99% | [9] |

Detailed Experimental Protocols

The methodologies employed in this compound research have varied, contributing to the diversity of reported outcomes. Below are generalized protocols for key experimental approaches cited in the literature.

1. In Vivo Assessment of Hypnotic Effects in Rabbits

-

Animal Model: Adult male rabbits.

-

Housing: Individually housed in a controlled environment with a standard light-dark cycle.

-

Surgical Preparation: Chronic implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording to monitor sleep stages. A cannula is implanted into a cerebral ventricle for intracerebroventricular (ICV) administration or a catheter into a marginal ear vein for intravenous (IV) administration.

-

This compound Administration: this compound, dissolved in sterile saline, is infused at a specific dosage (e.g., 25 nmol/kg) over a short period. Control animals receive a vehicle infusion.

-

Data Acquisition: Continuous EEG and EMG recordings are taken for several hours post-infusion.

-

Analysis: Sleep stages (wakefulness, slow-wave sleep, REM sleep) are scored based on the EEG and EMG data. The latency to sleep onset, duration of each sleep stage, and the power of delta wave activity are quantified and compared between this compound-treated and control groups.

2. Evaluation of Stress-Modulating Effects in Rats

-

Animal Model: Adult male Wistar rats.

-

Stress Induction: A standardized stressor, such as immobilization or a forced swim test, is applied.

-

This compound Administration: this compound is administered via intraperitoneal (IP) or subcutaneous (SC) injection at a specified time before the stressor is applied.

-

Sample Collection: Blood samples are collected at various time points before and after the stress protocol via tail-nick or cardiac puncture.

-

Analysis: Plasma corticosterone or cortisol levels are measured using radioimmunoassay (RIA) or ELISA kits. Behavioral responses to the stressor (e.g., immobility time in the forced swim test) are also recorded and analyzed.

3. Assessment of Neurotransmitter Receptor Interaction via Electrophysiology

-

Preparation: Brain slices containing the region of interest (e.g., hippocampus, cortex) are prepared from rats or mice.

-

Recording: Whole-cell patch-clamp recordings are obtained from individual neurons within the brain slice.

-

Drug Application: A specific agonist for the receptor of interest (e.g., GABA for GABA-A receptors, NMDA for NMDA receptors) is applied to the bath to evoke a current.

-

This compound Application: this compound is then co-applied with the agonist to determine its effect on the agonist-evoked current.

-

Analysis: The amplitude and kinetics of the currents are measured and compared in the presence and absence of this compound to determine if the peptide potentiates or inhibits the receptor's function.

4. Reconstitution of Lyophilized this compound for Injection

-

Materials: Lyophilized this compound powder in a sterile vial, bacteriostatic water for injection, sterile syringe, and alcohol swabs.[20]

-

Procedure:

-

Ensure all materials are at room temperature.[20]

-

Clean the rubber stoppers of the this compound vial and the bacteriostatic water vial with an alcohol swab.[20]

-

Using a sterile syringe, draw up the required volume of bacteriostatic water.

-

Slowly inject the bacteriostatic water into the vial of lyophilized this compound, aiming the stream of water against the side of the vial to avoid foaming.

-

Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.

-

The reconstituted solution is now ready for administration.

-

Conclusion

Delta Sleep-Inducing Peptide is a pleiotropic neuromodulator with a complex and not yet fully elucidated mechanism of action. The available evidence strongly suggests that its physiological effects are not limited to sleep regulation but extend to stress modulation, endocrine control, and neuroprotection. Its interactions with GABAergic, glutamatergic, and opioid systems, as well as its influence on the HPA axis and intracellular signaling pathways, underscore its potential as a therapeutic agent for a range of conditions, including sleep disorders, stress-related ailments, and withdrawal syndromes.[3][5] However, the inconsistencies in some study findings, particularly in human trials related to sleep, highlight the need for further research to identify its specific receptor(s) and to fully characterize its downstream signaling pathways.[7][21][22] Such research will be crucial for the rational design of this compound analogs with enhanced stability and targeted therapeutic effects. The data and protocols summarized in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this intriguing peptide.

References

- 1. Delta Sleep Inducing Peptide (this compound): Reviewing the Research [biolongevitylabs.com]

- 2. pharmanow.live [pharmanow.live]

- 3. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]

- 4. particlepeptides.com [particlepeptides.com]

- 5. nbinno.com [nbinno.com]

- 6. Delta-sleep-inducing peptide (this compound): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Delta sleep-inducing peptide (this compound): a still unresolved riddle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of delta sleep-inducing peptide on pre- and postsynaptic glutamate and postsynaptic GABA receptors in neurons of the cortex, hippocampus, and cerebellum in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptideinitiative.com [peptideinitiative.com]

- 10. particlepeptides.com [particlepeptides.com]

- 11. rawamino.com [rawamino.com]

- 12. nbinno.com [nbinno.com]

- 13. youtube.com [youtube.com]

- 14. focuslifestyle.com [focuslifestyle.com]

- 15. swolverine.com [swolverine.com]

- 16. innerbody.com [innerbody.com]

- 17. peptidesciences.com [peptidesciences.com]

- 18. state-journal.com [state-journal.com]

- 19. Delta Sleep-Inducing Peptide Recovers Motor Function in SD Rats after Focal Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 20. particlepeptides.com [particlepeptides.com]

- 21. m.youtube.com [m.youtube.com]

- 22. youtube.com [youtube.com]

Delta Sleep-Inducing Peptide: A Comprehensive Technical Guide on its Core Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta Sleep-Inducing Peptide (DSIP) is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] Initially isolated from the cerebral venous blood of rabbits in an induced state of sleep, it was first identified for its apparent ability to induce delta wave sleep.[1] However, extensive research has revealed that the primary function of this compound extends far beyond sleep modulation, encompassing a complex array of neuromodulatory, endocrine, and protective effects. This technical guide provides an in-depth analysis of the core functions of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its key signaling pathways.

Core Functions and Physiological Effects

The primary function of this compound is best understood as a pleiotropic neuromodulator that influences a wide range of physiological processes, including sleep regulation, hormonal balance, stress response, and cellular protection. Its effects are often subtle and modulatory rather than potent and direct, contributing to the conflicting results observed in some studies.

Sleep and EEG Modulation

While the initial focus of this compound research was on its sleep-inducing properties, its precise role remains a subject of debate. Some studies in humans have shown that intravenous administration of this compound can lead to a significant increase in total sleep time.

Experimental Protocol: Human Sleep Study

A study involving six healthy volunteers utilized a double-blind, cross-over design. This compound was administered as a slow intravenous infusion at a dosage of 25 nmol/kg. Sleep was monitored using polysomnography to record EEG, electrooculography (EOG), and electromyography (EMG).

| Parameter | This compound Administration | Placebo | Reference |

| Dosage | 25 nmol/kg | Saline | [2] |

| Administration | Slow intravenous infusion | Slow intravenous infusion | [2] |

| Total Sleep Time | 59% increase within 130 minutes post-infusion | No significant change |

It is important to note that other studies have reported minimal or even contradictory effects on sleep, with some suggesting a more pronounced impact on REM sleep rather than delta wave sleep.[3] The discrepancies may be attributed to differences in dosage, administration route, and the physiological state of the subjects.

Endocrine Regulation

This compound exerts a significant modulatory influence on the hypothalamic-pituitary-adrenal (HPA) axis and the secretion of several key hormones.

This compound has been shown to decrease the basal level of corticotropin (ACTH) and block its release.[1][4] In vitro studies have demonstrated that this compound at concentrations of 10⁻⁹ to 10⁻⁷ M significantly inhibits corticotropin-releasing factor (CRF)-induced ACTH release from rat anterior pituitary quarters, with the most prominent inhibition observed at 10⁻⁸ M.[5] This inhibition is mediated through the cAMP system.[5]

Experimental Protocol: In Vitro ACTH Secretion Assay

Rat anterior pituitary quarters were incubated in a synthetic medium. CRF was added to stimulate ACTH release. This compound was co-incubated at various concentrations (10⁻⁹ - 10⁻⁷ M). ACTH levels in the medium were measured by radioimmunoassay (RIA).

This compound has a stimulatory effect on the release of luteinizing hormone (LH).[1][4] In steroid-primed ovariectomized rats, intraventricular administration of this compound (2 or 10 µg) promptly stimulated LH release.[6] However, it had no effect on basal or LHRH-induced LH release in vitro, suggesting a hypothalamic site of action.[6]

This compound also stimulates the secretion of somatoliberin (GHRH) and somatotropin (growth hormone) while inhibiting the release of somatostatin.[1] The inhibition of somatostatin release by this compound is dose-dependent and appears to be mediated by a dopaminergic mechanism.[7]

| Hormone | Effect of this compound | Quantitative Data | Reference |

| ACTH | Inhibition of CRF-induced release | Most prominent inhibition at 10⁻⁸ M in vitro | [5] |

| Luteinizing Hormone (LH) | Stimulation of release | Prompt release with 2 or 10 µg in vivo | [6] |

| Somatostatin | Inhibition of release | Dose-dependent, maximal effect at 10⁻⁸ M in vitro | [7] |

| Growth Hormone (GH) | Stimulation of release | Dose-related increase with a minimal effective dose of 0.1 µg in vivo | [8] |

Stress Modulation and Neuroprotection

This compound is considered a stress-limiting factor with neuroprotective properties.

This compound modulates the body's response to stress, in part through its regulation of the HPA axis.[9] By reducing ACTH and subsequently cortisol levels, this compound can mitigate the physiological consequences of stress.

In animal models of ischemic stroke, this compound has demonstrated neuroprotective effects. In a middle cerebral artery occlusion (MCAO) model in rats, treatment with this compound improved locomotor functions and reduced lethality.[4] A structural analogue of this compound, KND, significantly decreased the brain infarction volume from 12.2 ± 5.6% in saline-treated animals to 7.4 ± 3.5% in KND-treated animals.[10][11]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

Focal cerebral ischemia is induced in rats by occluding the middle cerebral artery. This compound or its analogues are administered, often intranasally or intraperitoneally, before or after the ischemic event. Neurological deficits and infarct volume are assessed at various time points post-MCAO.

Antioxidant Activity

In vitro studies have shown that this compound possesses antioxidant properties by enhancing the efficiency of oxidative phosphorylation in rat mitochondria.[1]

Experimental Protocol: In Vitro Antioxidant Assay (Lipid Peroxidation)

The antioxidant activity of this compound and its analogues can be assessed by their ability to inhibit lipid peroxidation (LP) in a mouse liver homogenate. The specific antioxidant activity is calculated as the inverse of the molar concentration required for 50% inhibition of LP.[12]

Role in Substance Withdrawal

Clinical studies have explored the use of this compound in managing withdrawal symptoms from alcohol and opiates. It is postulated that this compound has an agonistic activity on opiate receptors.[13][14][15]

Experimental Protocol: Clinical Study of this compound for Withdrawal

In a study involving 107 inpatients, this compound was administered intravenously to individuals experiencing alcohol (n=47) or opiate (n=60) withdrawal.[13][14][15] Clinical symptoms were evaluated by physicians and nursing staff. In another study, a dose of 25 nmol/kg was injected intravenously as the sole treatment for withdrawal symptoms.[2][16]

| Substance | Patient Cohort | Success Rate | Reference |

| Opiates | 60 patients | 97% showed marked improvement or disappearance of symptoms | [13][14][15] |

| Alcohol | 47 patients | 87% showed marked improvement or disappearance of symptoms | [13][14][15] |

| Opiates & Alcohol | 49 evaluable patients | Beneficial effect in 48 patients (98%) | [2][16] |

Potential Anti-tumor and Anti-aging Effects

Preclinical studies suggest that this compound may have anti-carcinogenic and geroprotective properties. In a study on mice, lifetime administration of a this compound preparation decreased the total spontaneous tumor incidence by 2.6-fold. The same study also observed a 24.1% increase in maximum lifespan.

Signaling Pathways and Molecular Mechanisms

The diverse functions of this compound are mediated through its interaction with multiple receptor systems and signaling cascades.

Interaction with Neurotransmitter Receptors

This compound's effects on the central nervous system are largely attributed to its modulation of NMDA and GABA receptors.

This compound appears to have an inhibitory effect on NMDA receptor activity. This can lead to a reduction in glutamate-induced excitotoxicity, contributing to its neuroprotective effects.

This compound potentiates the action of GABA, the primary inhibitory neurotransmitter in the brain. This enhancement of inhibitory neurotransmission likely contributes to its sedative and anxiolytic effects.

MAPK Signaling Pathway

This compound has been suggested to interact with components of the Mitogen-Activated Protein Kinase (MAPK) cascade. It is thought to be homologous to the glucocorticoid-induced leucine zipper (GILZ), which can prevent Raf-1 activation, thereby inhibiting the phosphorylation and activation of ERK, a key component of the MAPK pathway.[1] This interaction may underlie some of this compound's effects on cell proliferation and differentiation.

Experimental Workflows

In Vivo Neuroprotection Study Workflow

In Vitro Antioxidant Assay Workflow

Conclusion

References

- 1. Induction of pituitary cell type differentiation by delta sleep-inducing peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Successful treatment of withdrawal symptoms with delta sleep-inducing peptide, a neuropeptide with potential agonistic activity on opiate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Delta Sleep-Inducing Peptide Recovers Motor Function in SD Rats after Focal Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Delta-sleep-inducing peptide (this compound) inhibited CRF-induced ACTH secretion from rat anterior pituitary gland in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Delta sleep-inducing peptide (this compound) stimulates LH release in steroid-primed ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Delta sleep inducing peptide inhibits somatostatin release via a dopaminergic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Delta sleep-inducing peptide (this compound) stimulates growth hormone (GH) release in the rat by hypothalamic and pituitary actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptideinitiative.com [peptideinitiative.com]

- 10. This compound-Like KND Peptide Reduces Brain Infarction in C57Bl/6 and Reduces Myocardial Infarction in SD Rats When Administered during Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound in the treatment of withdrawal syndromes from alcohol and opiates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound in the treatment of withdrawal syndromes from alcohol and opiates. | Semantic Scholar [semanticscholar.org]

- 15. karger.com [karger.com]

- 16. karger.com [karger.com]

Delta Sleep-Inducing Peptide: A Technical Guide to its Discovery, History, and Mechanisms of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Delta Sleep-Inducing Peptide (DSIP) is a nonapeptide that has been a subject of scientific inquiry for nearly half a century. Initially identified for its apparent ability to induce slow-wave sleep, subsequent research has unveiled a complex and multifaceted physiological role. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailing the seminal experimental protocols that led to its identification and characterization. Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, this document elucidates the current understanding of this compound's signaling pathways, including its interactions with the MAPK cascade, and GABAergic and glutamatergic systems, visualized through detailed diagrams. This guide serves as a comprehensive resource for researchers and professionals engaged in the study of neuropeptides and the development of novel therapeutics.

Discovery and Early History

Delta Sleep-Inducing Peptide was first discovered in the mid-1970s by the Swiss research group of Schoenenberger and Monnier.[1] The discovery was the culmination of experiments designed to investigate the humoral transmission of sleep. The foundational hypothesis was that a sleep-promoting substance was released into the bloodstream of sleeping animals.

The initial breakthrough came from experiments involving the electrical stimulation of the intralaminar thalamic area in rabbits, a process termed "hypnogenic stimulation," which induced a state of sleep.[2] The cerebral venous blood from these sleeping donor rabbits was then collected and subjected to extracorporeal dialysis. The resulting dialysate, when infused into the mesodiencephalic ventricle of awake recipient rabbits, induced spindle and delta EEG activity, characteristic of slow-wave sleep, along with reduced motor activity.[1] This pivotal finding provided the first evidence for a blood-borne "sleep factor."

The active substance was subsequently isolated, purified, and characterized. In 1977, the amino acid sequence of this nonapeptide was determined to be Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu, and it was named Delta Sleep-Inducing Peptide (this compound).[2]

Key Experimental Protocols

The discovery and characterization of this compound were underpinned by a series of meticulously designed experiments. The following sections detail the methodologies of these key studies.

Induction of Sleep in Donor Rabbits

The initial step in isolating this compound involved inducing a sleep state in donor rabbits to enrich the cerebral venous blood with the putative sleep-inducing factor.

-

Experimental Workflow for Sleep Induction and Sample Collection

Caption: Workflow for the initial discovery of this compound.

Isolation and Purification of this compound

The process of isolating this compound from the cerebral venous blood dialysate was a multi-step procedure involving various chromatographic techniques. While the exact, detailed, step-by-step protocol from the original publications is not fully available, the general approach involved:

-

Ultrafiltration: To separate molecules based on size and enrich the fraction containing the peptide.

-

Gel Filtration Chromatography: To further separate molecules based on their size.

-

Ion-Exchange Chromatography: To separate molecules based on their net charge.

-

High-Performance Liquid Chromatography (HPLC): For the final purification of the peptide.

Administration of this compound to Recipient Animals

To assess the biological activity of the isolated and later synthetic this compound, it was administered to recipient animals, primarily rabbits, through various routes.

-

Intraventricular Infusion: This was the primary method used in the initial discovery phase to bypass the blood-brain barrier and directly target the central nervous system.

-

Intravenous Injection: Later studies also utilized intravenous administration to investigate the peptide's ability to cross the blood-brain barrier and exert central effects.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative data from early studies on the effects of this compound on the electroencephalogram (EEG) of rabbits.

| Administration Route | Dosage | EEG Change | Brain Region | Reference |

| Intraventricular Infusion | 6 nmol/kg | ~35% increase in delta activity | Neocortex and Limbic Cortex | [2] |

| Intraventricular Infusion | Not specified | 39-54% increase in delta activity | Limbic and Neocortex | [3] |

| Parameter | Value | Unit | Description | Reference |

| Molecular Weight | ~850 | Daltons | [1] | |

| Amino Acid Sequence | WAGGDASGE | Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu | [1] | |

| In Vitro Half-life | ~15 | minutes | Due to aminopeptidase-like enzyme action | [1] |

Signaling Pathways of this compound

The physiological effects of this compound are mediated through its interaction with several signaling pathways. The exact receptor for this compound has not yet been identified, which has made elucidating its mechanism of action challenging.[4] However, research has pointed to its modulation of key cellular signaling cascades.

MAPK Signaling Pathway

Evidence suggests that this compound's effects may be mediated through the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] It is proposed that this compound is homologous to the Glucocorticoid-Induced Leucine Zipper (GILZ).[1] GILZ is known to inhibit the activation of Raf-1, a key kinase in the MAPK cascade.[1] By preventing the phosphorylation and activation of ERK, a downstream target of Raf-1, this compound may exert its influence on cellular processes such as proliferation, differentiation, and survival.[1]

-

Proposed this compound-Mediated Inhibition of the MAPK Pathway

Caption: this compound's proposed inhibitory effect on the MAPK pathway.

GABAergic System Modulation

This compound is also thought to modulate the activity of the GABAergic system, the primary inhibitory neurotransmitter system in the central nervous system. The precise mechanism of this modulation is not fully understood but may involve an allosteric interaction with the GABA-A receptor, enhancing the inhibitory effects of GABA. This would lead to a hyperpolarization of the neuronal membrane, making it less likely to fire an action potential, and contributing to the sedative and sleep-promoting effects of this compound.

-

This compound Modulation of GABA-A Receptor Activity

Caption: this compound's proposed modulation of the GABA-A receptor.

Other Potential Signaling Interactions

-

NMDA Receptors: Some studies suggest that the actions of this compound in the brain may be mediated by N-methyl-D-aspartate (NMDA) receptors, a type of ionotropic glutamate receptor.[1] The nature of this interaction, whether it is direct or indirect, agonistic or antagonistic, requires further investigation.

-

Opiate Receptors: this compound has been shown to act as an antagonist at opiate receptors, which may contribute to its observed effects on pain perception and its potential role in mitigating opioid dependence.[1]

Conclusion

The discovery of Delta Sleep-Inducing Peptide marked a significant step in understanding the neurochemical regulation of sleep. While the initial excitement surrounding its sleep-inducing properties has been tempered by subsequent contradictory findings, the research into this compound has opened up a broader understanding of its diverse physiological roles. From its influence on the MAPK signaling pathway to its modulation of major neurotransmitter systems, this compound continues to be a subject of interest for its potential therapeutic applications in a range of conditions, including sleep disorders, stress, and substance dependence. The detailed experimental protocols and quantitative data presented in this guide provide a valuable historical and technical foundation for future research in this intriguing field of neuropeptide science. Further investigation is warranted to fully elucidate the molecular mechanisms underlying this compound's multifaceted actions and to explore its full therapeutic potential.

References

The Modulatory Role of Delta Sleep-Inducing Peptide (DSIP) on the Hypothalamic-Pituitary-Adrenal (HPA) Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta Sleep-Inducing Peptide (DSIP), a naturally occurring nonapeptide, has garnered significant scientific interest for its multifaceted physiological roles beyond its initial association with sleep regulation. A substantial body of evidence points to its modulatory effects on the hypothalamic-pituitary-adrenal (HPA) axis, the body's primary stress response system. This technical guide provides an in-depth analysis of this compound's interaction with the HPA axis, summarizing key quantitative data from preclinical and clinical studies, detailing experimental methodologies, and visualizing the underlying signaling pathways. The evidence collectively suggests that this compound primarily exerts an inhibitory influence on the HPA axis, attenuating the release of key stress hormones such as adrenocorticotropic hormone (ACTH) and corticosteroids. This positions this compound as a molecule of interest for further investigation in the context of stress-related disorders and as a potential therapeutic agent.

Introduction

The hypothalamic-pituitary-adrenal (HPA) axis is a complex neuroendocrine system that orchestrates the body's response to stressors.[1][2] Dysregulation of the HPA axis is implicated in a wide range of pathological conditions, including anxiety disorders, depression, and metabolic syndrome. Delta Sleep-Inducing Peptide (this compound) is a neuropeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] While initially identified for its sleep-promoting properties, subsequent research has revealed its broader neuromodulatory functions, including a significant interaction with the HPA axis.[3][4] This document aims to provide a comprehensive technical overview of the current understanding of this compound's effects on the HPA axis, tailored for a scientific audience.

Quantitative Effects of this compound on HPA Axis Hormones

The influence of this compound on the principal hormones of the HPA axis—corticotropin-releasing hormone (CRH), adrenocorticotropic hormone (ACTH), and cortisol/corticosterone—has been investigated in various experimental models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on ACTH Levels

| Species/Model | This compound Dosage & Administration | Experimental Condition | Key Findings | Citation(s) |

| Human (Healthy Males) | 25 nmol/kg, Intravenous | Basal | Significant decrease in plasma ACTH levels. | [5] |

| Human (Healthy Males) | 25 nmol/kg BW, Intravenous | Basal | Significant reduction of ACTH-like immunoreactivity in plasma for at least 3 hours post-injection. | [6] |

| Human (Healthy Males) | 3 mg and 4 mg, Intravenous Infusion | CRH-Stimulated (1.0 µg/kg and 0.5 µg/kg h-CRH) | No significant effect on CRH-induced ACTH response; responses were almost identical to placebo. | [7] |

| Human (Healthy Males) | 4 mg, Intravenous Infusion | Meal-Induced | No effect on meal-related midday surge of ACTH. | [7] |

| Rat (Anterior Pituitary Quarters) | 10⁻⁹ - 10⁻⁷ M, In vitro | CRF-Induced | Significant inhibition of CRF-induced ACTH release, with the most prominent inhibition at 10⁻⁸ M. | [8] |

Table 2: Effects of this compound on Cortisol and Corticosterone Levels

| Species/Model | This compound Dosage & Administration | Experimental Condition | Key Findings | Citation(s) |

| Human (Healthy Males) | 25 nmol/kg BW, Intravenous | Basal | Plasma cortisol levels were unaffected and followed the normal diurnal decline. | [6] |

| Human (Healthy Males) | 3 mg and 4 mg, Intravenous Infusion | CRH-Stimulated (1.0 µg/kg and 0.5 µg/kg h-CRH) | No significant effect on CRH-induced cortisol response; responses were almost identical to placebo. | [7] |

| Human (Healthy Males) | 4 mg, Intravenous Infusion | Meal-Induced | No effect on meal-related midday surge of cortisol. | [7] |

| Rat | 5-30 µg/kg, Intravenous | CRF-Stimulated | Significant reduction of CRF-induced corticosterone levels. | [9][10] |

| Rat | Not specified | ACTH-Stimulated | No effect on corticosterone release elicited by ACTH injection. | [9][10] |

| Human (Depressed Patients) | N/A (Observational) | Basal | Basal this compound and cortisol concentrations were highly correlated and higher than in healthy controls. | [11] |

Experimental Protocols

A critical evaluation of the effects of this compound requires a thorough understanding of the methodologies employed in the cited studies. This section details the experimental protocols for key in vivo and in vitro investigations.

In Vivo Human Studies

-

Study on Basal ACTH and Cortisol Secretion:

-

Subjects: Eleven healthy male volunteers (ages 25-39).[6]

-

Design: Randomized, cross-over, double-blind study.[6]

-

Intervention: A single intravenous injection of synthetic this compound (25 nmol/kg body weight) or saline.[6]

-

Sampling: Serial plasma samples were collected to measure ACTH-like immunoreactivity and cortisol. Urine was collected to determine cortisol and monoamine metabolites.[6]

-

Assays: Specific radioimmunoassays were used to quantify hormone levels.

-

-

Study on CRH and Meal-Induced ACTH and Cortisol Secretion:

-

Subjects: Healthy young men (n=5 for each CRH condition, n=10 for meal study).[7]

-

Design: Placebo-controlled study.

-

Intervention:

-

CRH-stimulation: Intravenous infusion of this compound (total doses of 3 mg and 4 mg) or placebo, administered between 30 minutes prior to and 90 minutes after human CRH injection (1.0 µg/kg or 0.5 µg/kg).[7]

-

Meal-stimulation: Intravenous infusion of this compound (4 mg) or placebo during a standardized meal.[7]

-

-

Sampling: Blood samples were collected at regular intervals to measure plasma ACTH and cortisol.

-

Assays: Hormone concentrations were determined by established immunoassay techniques.

-

In Vivo Animal Studies

-

Study on CRF-Induced Corticosterone Release in Rats:

-

Subjects: Male rats.

-

Anesthesia: Animals were treated with chlorpromazine-morphine-pentobarbital.[9][10]

-

Intervention: Intravenous injection of this compound (5-30 µg/kg) followed by administration of corticotropin-releasing factor (CRF). In a separate experiment, this compound was administered before an adrenocorticotropic hormone (ACTH) challenge.[9][10]

-

Sampling: Blood samples were collected to measure plasma corticosterone levels.[10]

-

Assays: Corticosterone levels were quantified, likely via radioimmunoassay or a similar method.

-

In Vitro Studies

-

Study on CRF-Induced ACTH Secretion from Rat Pituitary:

-

Tissue Preparation: Anterior pituitary glands from rats were quartered and used for in vitro incubation.[8]

-

Intervention: The pituitary quarters were incubated with various concentrations of this compound (10⁻⁹ to 10⁻⁷ M) in the presence of CRF.[8]

-

Outcome Measures: The release of ACTH into the incubation medium was measured. Additionally, cAMP levels in the pituitary tissue were determined.[8]

-

Assays: ACTH was likely measured by radioimmunoassay, and cAMP levels were determined using a competitive protein binding assay or a similar technique.

-

Signaling Pathways and Mechanisms of Action

The available evidence suggests that this compound's primary site of action within the HPA axis is at the level of the anterior pituitary gland, where it appears to modulate the response of corticotrophs to CRH.

The Hypothalamic-Pituitary-Adrenal (HPA) Axis

The HPA axis is a cascade initiated by the hypothalamus, which releases CRH in response to stress. CRH acts on the anterior pituitary, stimulating the secretion of ACTH. ACTH then travels through the bloodstream to the adrenal cortex, where it stimulates the production and release of glucocorticoids, such as cortisol in humans and corticosterone in rodents. These glucocorticoids then exert a negative feedback effect on both the hypothalamus and the pituitary to downregulate the stress response.

References

- 1. Delta Sleep-Inducing Peptide (this compound): A Multifaceted Molecule in Scientific Exploration - Your Health Magazine [yourhealthmagazine.net]

- 2. canadafreepress.com [canadafreepress.com]

- 3. nbinno.com [nbinno.com]

- 4. phoenixpeptide.com [phoenixpeptide.com]

- 5. Different effects of delta-sleep-inducing peptide on arginine-vasopressin and ACTH secretion in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduction of immunoreactive ACTH in plasma following intravenous injection of delta sleep-inducing peptide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Delta-sleep-inducing peptide does not affect CRH and meal-induced ACTH and cortisol secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Delta-sleep-inducing peptide (this compound) inhibited CRF-induced ACTH secretion from rat anterior pituitary gland in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. karger.com [karger.com]

- 10. Delta-sleep-inducing peptide reduces CRF-induced corticosterone release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Delta sleep-inducing peptide response to human corticotropin-releasing hormone (CRH) in major depressive disorder. Comparison with CRH-induced corticotropin and cortisol secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

The Influence of Delta Sleep-Inducing Peptide (DSIP) on Circadian Rhythms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta Sleep-Inducing Peptide (DSIP), a naturally occurring nonapeptide, has been the subject of extensive research for its role in regulating sleep and other physiological processes. A significant aspect of its function lies in its intricate relationship with the body's circadian rhythms, the endogenous 24-hour cycles that govern sleep-wake patterns, hormone release, body temperature, and other critical bodily functions. This technical guide provides an in-depth analysis of the current understanding of this compound's influence on circadian rhythms, consolidating quantitative data from key studies, detailing experimental methodologies, and visualizing the proposed signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound and its analogues in modulating circadian rhythmicity and associated disorders.

Introduction

Since its isolation from the cerebral venous blood of sleeping rabbits, Delta Sleep-Inducing Peptide (this compound) has been primarily investigated for its somnogenic properties, particularly its ability to promote delta wave sleep.[1][2] However, emerging evidence suggests that its physiological effects are far more pleiotropic, extending to the modulation of circadian and locomotor patterns, hormonal levels, and the body's response to stress.[1] The effects of this compound are often dependent on the time of administration, highlighting a strong interplay with the endogenous circadian clock.[3][4] This guide synthesizes the current knowledge on this interaction, focusing on the quantitative effects and underlying mechanisms.

Quantitative Effects of this compound on Circadian-Regulated Parameters

The following tables summarize the quantitative data from key studies investigating the impact of this compound on various circadian-regulated physiological and behavioral parameters.

Table 1: Effects of this compound on Locomotor Activity in Rats

| Parameter | Animal Model | This compound Dosage & Administration | Observation | Reference |

| Dark Phase Locomotor Activity | Rats (adapted to a 24hr light:dark cycle) | 30 nmol/kg, daily intravenous evening injections | Reduced after 3 days | [5] |

| Light Phase Locomotor Activity | Rats (adapted to a 24hr light:dark cycle) | 30 nmol/kg, daily intravenous evening injections | Relatively more active after 3 days | [5] |

| Circadian Locomotor Activity Phase | Rats (adapted to a 24hr light:dark cycle) | 30 nmol/kg, daily intravenous evening injections | Induced a relative reversal or shift of the circadian locomotor activity phases opposite to the persisting light:dark conditions. | [5] |

Table 2: Effects of this compound on Melatonin Synthesis in Rat Pineal Gland

| Parameter | Animal Model | This compound Dosage & Administration | Observation | Reference |

| Pineal N-acetyltransferase (NAT) Activity | Young adult rats | 15 nmol/kg, single injection at 20:00 h | Significantly retarded the nighttime rise at 3 hours into the dark phase. | [6][7] |

| Pineal Melatonin Levels | Young adult rats | 15 nmol/kg, single injection at 20:00 h | Significantly retarded the nighttime rise at 3 hours into the dark phase. | [6][7] |

| Pineal NAT Activity and Melatonin Levels | Young adult rats | 30 and 60 nmol/kg, single injection at 20:00 h | No significant effect at 3 hours into the dark phase. | [6][7] |

| Melatonin Secretion | Perifused rat pineal glands | 5 x 10⁻⁶ M to 10⁻⁴ M | Dose-dependent stimulation. | [8] |

Table 3: Effects of this compound on Body Temperature in Rats

| Parameter | Animal Model | This compound Dosage & Administration | Ambient Temperature | Observation | Reference |

| Colonic Temperature | Control rats | 0.1 mg/kg, i.p. | Not specified | Induced a shift in the hyperthermic cycle. | [9] |

| Body Temperature | Rats | 0.1 mg/kg, peripherally administered | 4°C | Caused hypothermia. | [10] |

| Body Temperature | Rats | 1.0 or 3.0 mg/kg, peripherally administered | 4°C | No effect. | [10] |

| Body Temperature | Rats | 0.1, 1.0, or 3.0 mg/kg, peripherally administered | 22°C | Caused hyperthermia. | [10] |

Table 4: Plasma this compound Levels and Sleep in Humans

| Parameter | Subjects | Methodology | Observation | Reference |

| Plasma this compound-like Immunoreactivity (this compound-LI) | 12 normal volunteers | Measured every 30 min for 24h with simultaneous polygraphic recordings | Distinct diurnal rhythm with a maximum at 15:00 h and a minimum at 01:00 h. Levels were substantially lower in REM sleep (P < 0.005) and somewhat lower in SWS (P < 0.05) compared to awake values. Strong positive correlation with body temperature (r² = 0.66; P < 0.0001). | [11] |

Experimental Protocols

This section details the methodologies employed in the key studies cited in this guide.

Animal Studies on Locomotor Activity

-

Animal Model: Male rats adapted to a constant 24-hour light:dark cycle.

-

This compound Administration: Daily intravenous injections of this compound (30 nmol/kg) or its phosphorylated analogue, this compound-P (0.1 nmol/kg), were administered in the evening.

-

Data Collection: Locomotor activity was continuously monitored.

-

Analysis: Changes in the circadian pattern of locomotor behavior were analyzed, comparing activity levels during the dark and light phases before and after this compound administration.

In Vivo Studies on Melatonin Synthesis

-

Animal Model: Young adult male rats.

-

This compound Administration: A single intraperitoneal injection of this compound (15, 30, or 60 nmol/kg) or saline was given at 20:00 h, immediately before the onset of the dark phase.

-

Sample Collection: Pineal glands were collected at various time points during the night and the following morning.

-

Biochemical Analysis: Pineal N-acetyltransferase (NAT) activity and melatonin levels were measured using established radioenzymatic and radioimmunoassay methods, respectively.

In Vitro Studies on Melatonin Secretion

-

Methodology: Perifused rat pineal glands.

-

This compound Application: this compound was added to the perifusion medium at concentrations ranging from 5 x 10⁻⁶ M to 10⁻⁴ M.

-

Sample Collection: The perifusate was collected at regular intervals.

-

Biochemical Analysis: Melatonin, 5-methoxytryptophol (5-ML), and serotonin (5-HT) levels in the perifusate were quantified.

Human Studies on Plasma this compound Levels

-

Subjects: Healthy human volunteers.

-

Procedure: Subjects were studied for a 24-hour period under controlled laboratory conditions.

-

Data Collection:

-

Blood Sampling: Blood samples were collected every 30 minutes to measure plasma this compound-like immunoreactivity (this compound-LI).

-

Polysomnography: Continuous electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) recordings were obtained to monitor sleep stages.

-

Body Temperature: Core body temperature was continuously monitored.

-

-

Analysis: The diurnal rhythm of plasma this compound-LI was determined and correlated with sleep stages and body temperature rhythm.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms through which this compound influences circadian rhythms are still under investigation. However, several key signaling pathways and interactions have been proposed.

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

This compound is known to modulate the HPA axis, which plays a crucial role in the circadian regulation of stress hormones like cortisol.[12] By influencing the release of corticotropin-releasing hormone (CRH) from the hypothalamus, this compound can indirectly affect the downstream rhythmic secretion of ACTH and cortisol.[13] This modulation can impact the timing and amplitude of the cortisol awakening response and the overall daily cortisol rhythm.

Caption: this compound's modulatory effect on the HPA axis and cortisol secretion.

Interaction with the Pineal Gland and Melatonin Synthesis

This compound has been shown to directly influence the pineal gland, a key component of the circadian system responsible for producing melatonin.[8] Studies on perifused rat pineal glands indicate that this compound can stimulate the synthesis and release of melatonin.[8] This suggests a direct interaction with the enzymatic machinery of melatonin production, although the precise receptors and intracellular signaling pathways are yet to be fully elucidated.

Caption: this compound's stimulation of melatonin synthesis in the pineal gland.

Interaction with Neurotransmitter Systems

This compound's effects on the central nervous system are likely mediated through its interaction with various neurotransmitter systems that are also involved in circadian regulation. There is evidence to suggest that this compound may interact with the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain and plays a role in sleep promotion and the regulation of SCN activity.[13] Additionally, interactions with the serotonergic system have been proposed, which is known to influence both sleep and circadian rhythms.[14]

Caption: Proposed interaction of this compound with GABAergic and serotonergic systems affecting the SCN.

Conclusion and Future Directions

The evidence presented in this technical guide strongly suggests that this compound plays a significant modulatory role in the circadian system. Its ability to influence locomotor activity, melatonin synthesis, and body temperature in a time-dependent manner underscores its intricate connection with the body's internal clock. The modulation of the HPA axis and interactions with key neurotransmitter systems provide plausible mechanisms for these effects.

For researchers and drug development professionals, this compound and its more stable analogues represent promising candidates for the development of novel chronobiotic therapies. Future research should focus on:

-

Elucidating the specific receptors for this compound in the SCN and other circadian-relevant brain regions.

-

Delineating the downstream intracellular signaling cascades activated by this compound binding.

-

Investigating the effects of chronic this compound administration on circadian rhythm stability and its potential to treat circadian rhythm sleep disorders.

-

Exploring the therapeutic potential of this compound analogues with improved pharmacokinetic profiles for clinical applications.

A deeper understanding of this compound's influence on circadian rhythms will not only advance our knowledge of sleep and neurobiology but also open new avenues for the treatment of a wide range of disorders associated with circadian disruption.

References

- 1. Delta-sleep-inducing peptide (this compound): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound--a tool for investigating the sleep onset mechanism: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound affects adrenergic stimulation of rat pineal N-acetyltransferase in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 7. portalrecerca.uab.cat [portalrecerca.uab.cat]

- 8. Delta-sleep-inducing peptide stimulates melatonin, 5-methoxytryptophol and serotonin secretion from perifused rat pineal glands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The circadian cycle effects of this compound on colonic temperature, blood pressure, and heart rate in control and area postrema-lesioned rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermoregulatory and locomotor effects of this compound: paradoxical interaction with d-amphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diurnal rhythm of plasma delta-sleep-inducing peptide in humans: evidence for positive correlation with body temperature and negative correlation with rapid eye movement and slow wave sleep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. peptideinitiative.com [peptideinitiative.com]

- 14. The effect of delta sleep-inducing peptide (this compound) on the changes of body (core) temperature induced by serotonergic agonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Delta Sleep-Inducing Peptide: A Technical Guide to its Role in Stress Modulation and Adaptation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta Sleep-Inducing Peptide (DSIP) is a nonapeptide that has garnered significant interest for its potential role in regulating sleep, modulating the body's response to stress, and facilitating adaptation. This technical guide provides an in-depth analysis of this compound's mechanisms of action, focusing on its interaction with the hypothalamic-pituitary-adrenal (HPA) axis, its influence on neurotransmitter systems, and its antioxidant properties. This document summarizes key quantitative data from preclinical and clinical studies, details experimental protocols, and visualizes critical pathways to offer a comprehensive resource for researchers and professionals in drug development.

Introduction

Initially identified for its sleep-promoting properties, Delta Sleep-Inducing Peptide (this compound) has emerged as a pleiotropic molecule with significant implications for stress modulation and adaptation. Stress, both acute and chronic, disrupts physiological homeostasis and can lead to a range of pathological conditions. The body's primary stress response system is the hypothalamic-pituitary-adrenal (HPA) axis, which is often dysregulated in chronic stress states. This compound has been shown to interact with this axis, suggesting a therapeutic potential for stress-related disorders. This guide explores the multifaceted role of this compound in mitigating the physiological and behavioral consequences of stress.

Modulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

This compound's primary role in stress modulation appears to be its influence on the HPA axis, the central neuroendocrine system that governs the stress response.

Mechanism of Action

This compound is believed to exert its effects at multiple levels of the HPA axis. It has been shown to reduce the basal secretion of corticotropin (ACTH) from the pituitary gland.[1] Furthermore, in vitro studies have demonstrated that this compound can inhibit the release of corticotropin-releasing hormone (CRH) from the hypothalamus, a key initiator of the stress cascade.[2] This dual action of suppressing both CRH and ACTH release effectively dampens the downstream production of cortisol, the primary stress hormone.

Signaling Pathway

The precise signaling pathway through which this compound modulates the HPA axis is still under investigation. However, it is hypothesized to involve interactions with specific, yet to be fully identified, receptors in the hypothalamus and pituitary.

Quantitative Data on Stress Hormone Levels

The following table summarizes the quantitative effects of this compound on key stress hormones from various studies.

| Study Type | Species | Stressor | This compound Dosage & Route | Effect on ACTH | Effect on Cortisol | Reference |

| In vitro | Rat | CRF-induced | 10⁻⁹ - 10⁻⁷ M | Significant inhibition | Not Measured | [3] |

| Human | Healthy Volunteers | None | 25 nmol/kg IV | Significant reduction | No significant change | |

| Human | Healthy Volunteers | Saline Infusion | 25 nmol/kg IV | Significant decrease | Slight physiological decline | [2] |

| Rat | Emotional Stress | Restraint & Shock | 30 µg/kg IP | Reduced Fos expression in pPVN | Not Measured |

Influence on Neurotransmitter Systems

This compound's role in stress adaptation is also mediated by its interaction with key neurotransmitter systems, particularly the GABAergic and glutamatergic systems, which are crucial for regulating neuronal excitability and anxiety.

GABAergic System

The GABAergic system is the primary inhibitory neurotransmitter system in the central nervous system. Stress is known to disrupt GABAergic signaling, contributing to anxiety and other stress-related pathologies. This compound has been shown to potentiate GABA-activated currents in hippocampal and cerebellar neurons. This enhancement of GABAergic inhibition likely contributes to the anxiolytic and stress-reducing effects of this compound.

Glutamatergic System

The glutamatergic system is the primary excitatory neurotransmitter system. Excessive glutamate activity can be neurotoxic and is implicated in the pathophysiology of stress-related disorders. This compound has been found to modulate NMDA receptors, a key component of the glutamatergic system, potentially reducing excessive neural stimulation.

Signaling Pathways

The interaction of this compound with GABA and glutamate receptors suggests a complex interplay that ultimately leads to a reduction in neuronal hyperexcitability associated with stress.

Antioxidant and Cytoprotective Effects

Chronic stress is associated with increased oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these harmful molecules. This compound has demonstrated significant antioxidant properties.

Mechanism of Action

In animal models of cold stress, this compound administration has been shown to increase the activities of key antioxidant enzymes, including superoxide dismutase (SOD), catalase, glutathione peroxidase, and glutathione reductase. This enhancement of the endogenous antioxidant defense system helps to mitigate the cellular damage caused by stress-induced ROS.

Quantitative Data on Antioxidant Enzyme Activity

The following table presents data on the effects of this compound on antioxidant enzymes in a rat model of cold stress.

| Enzyme | Control | Cold Stress | Cold Stress + this compound | Units | Reference |

| Superoxide Dismutase | Data not available | Data not available | Increased activity | Activity Units | |

| Catalase | Data not available | Data not available | Increased activity | Activity Units | |

| Glutathione Peroxidase | Data not available | Data not available | Increased activity | Activity Units | |

| Glutathione Reductase | Data not available | Data not available | Increased activity | Activity Units |

Note: The original study reported a significant increase in the activity of these enzymes with this compound administration under cold stress but did not provide specific numerical values in the abstract.

Effects on Sleep Architecture Under Stress

Stress is a major cause of sleep disturbances, leading to difficulties in sleep initiation and maintenance, and altered sleep architecture. This compound's ability to promote sleep, particularly slow-wave sleep (SWS), is crucial for its stress-adaptive effects, as SWS is vital for physical and mental restoration.

Impact on Sleep Stages

In a study on rats under chronic hypobaric hypoxia, a phosphorylated analogue of this compound (P-DSIP) significantly increased slow-wave sleep by 22% and paradoxical (REM) sleep by 81%. This suggests that this compound can help restore a more natural sleep architecture that is disrupted by stress.

Quantitative Data on Sleep Parameters

| Study Type | Species | Stressor | This compound Formulation & Dose | Change in Slow-Wave Sleep | Change in REM Sleep | Reference |

| Animal | Rat | Hypobaric Hypoxia | P-DSIP, 0.5 nmol (ICV infusion) | +22% | +81% | |

| Human | Insomniacs | Chronic Insomnia | 25 nmol/kg IV | Higher sleep efficiency, shorter latency | No significant change |

Experimental Protocols

This section provides an overview of common experimental protocols used in this compound research related to stress.

Animal Stress Models

-

Cold Stress Model:

-

Subjects: Male Wistar rats.

-

Procedure: Animals are exposed to a cold environment (e.g., 4°C) for a specified duration.

-

This compound Administration: Intraperitoneal (IP) injection of this compound (e.g., 12 µ g/100 g body weight) prior to or during cold exposure.

-

Measurements: Blood and tissue samples are collected to measure levels of antioxidant enzymes and markers of oxidative stress.

-

-

Hypobaric Hypoxia Model:

-

Subjects: Rats.

-

Procedure: Animals are placed in a hypobaric chamber to simulate high altitude (e.g., 25,000 feet) for a continuous period (e.g., 7 days).

-

This compound Administration: Intracerebroventricular (ICV) infusion of this compound or its analogues (e.g., 0.5 nmol P-DSIP).

-

Measurements: Electroencephalogram (EEG) recordings to analyze sleep architecture, and neurochemical analysis of brain tissue.

-

-

Emotional Stress Model:

-

Subjects: Male Wistar rats.

-

Procedure: Immobilization combined with intermittent electric shocks for a defined period (e.g., 60 minutes).

-

This compound Administration: Intraperitoneal (IP) injection of this compound (e.g., 30 µg/kg).

-

Measurements: Immunohistochemical analysis of brain sections to measure the expression of stress-related proteins like c-Fos in specific brain regions.

-

Human Clinical Trials

-

Study Design: Double-blind, placebo-controlled, crossover studies are often employed.

-

Subjects: Healthy volunteers or patients with specific conditions (e.g., insomnia).

-

This compound Administration: Slow intravenous (IV) infusion of this compound (e.g., 25 nmol/kg body weight).[2]

-

Measurements:

-

Serial blood sampling to measure plasma concentrations of ACTH, cortisol, and other hormones.[2]

-

Polysomnography to record sleep architecture (EEG, EOG, EMG).

-

Subjective assessments of sleep quality and mood.

-

Experimental Workflow Diagram

Conclusion

Delta Sleep-Inducing Peptide demonstrates a significant potential in the modulation of stress and facilitation of adaptation through a multi-pronged mechanism. Its ability to attenuate the HPA axis response, modulate key neurotransmitter systems involved in anxiety, and bolster the body's antioxidant defenses highlights its therapeutic promise for stress-related disorders. Furthermore, its capacity to restore healthy sleep architecture under stressful conditions underscores its role in promoting resilience and recovery. While the existing body of research is compelling, further large-scale, placebo-controlled clinical trials are warranted to fully elucidate the clinical efficacy and safety of this compound as a therapeutic agent for stress-related conditions. The detailed protocols and quantitative data summarized in this guide provide a solid foundation for future research and development in this promising area.

References

Delta Sleep-Inducing Peptide (DSIP): A Technical Whitepaper on its Molecular Targets and Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta Sleep-Inducing Peptide (DSIP) is a nonapeptide with the amino acid sequence Trp-Ala-Gly-Gly-Asp-Ala-Ser-Gly-Glu.[1] First isolated in the 1970s from the cerebral venous blood of rabbits in a state of slow-wave sleep, this compound has since been the subject of extensive research to elucidate its physiological roles.[1] While initially investigated for its sleep-modulating properties, subsequent studies have suggested a broader range of activities, including stress modulation, anti-cancer properties, and effects on the endocrine system.[2][3] This technical guide provides an in-depth overview of the current understanding of this compound's molecular targets and receptors, presenting available data, outlining experimental approaches, and visualizing its proposed signaling pathways. A significant challenge in the field, which this paper will address, is the absence of a definitively identified specific receptor for this compound, leading to a degree of uncertainty regarding its precise mechanisms of action.

Proposed Molecular Targets of this compound

Despite decades of research, a specific, high-affinity receptor for this compound has not yet been cloned or definitively identified. However, studies have suggested that this compound's effects may be mediated through its interaction with several known receptors and cellular components. The lack of a dedicated receptor has led to the hypothesis that this compound may act as a neuromodulator, influencing the activity of other receptor systems.

Quantitative Data on this compound-Receptor Interactions

A thorough review of the existing scientific literature reveals a conspicuous absence of quantitative binding data for this compound with its proposed molecular targets. Key metrics such as the inhibition constant (Ki), dissociation constant (Kd), half-maximal inhibitory concentration (IC50), and half-maximal effective concentration (EC50) are not consistently reported in peer-reviewed publications. This lack of data represents a significant gap in the understanding of this compound's pharmacology and underscores the need for further research to characterize its molecular interactions definitively.

Table 1: Summary of Proposed Molecular Targets and Available Interaction Data for this compound

| Proposed Target | Evidence of Interaction | Quantitative Data (Ki, Kd, IC50, EC50) |

| NMDA Receptors | In the brain, this compound's action may be mediated by NMDA receptors.[3] | Not available in the reviewed literature. |

| GABA-A Receptors | This compound is thought to enhance GABAergic inhibition.[1] | Not available in the reviewed literature. |

| α1-Adrenergic Receptors | This compound has been shown to stimulate acetyltransferase activity through α1 receptors in rats.[3] | Not available in the reviewed literature. |

| Opioid Receptors | This compound does not appear to bind directly to opioid receptors but may indirectly influence the opioid system by stimulating the release of Met-enkephalin.[2][4] | No direct binding activity to any subtype of opioid receptors has been found.[2] |

| Mitochondria | This compound has been shown to enhance the efficiency of oxidative phosphorylation in rat mitochondria in vitro, suggesting potential antioxidant effects.[3] | Not available in the reviewed literature. |

Signaling Pathways Modulated by this compound

This compound is proposed to influence several intracellular signaling cascades, which may underlie its diverse physiological effects. The primary pathways implicated are the Mitogen-Activated Protein Kinase (MAPK) pathway and the regulation of the Hypothalamic-Pituitary-Adrenal (HPA) axis.

MAPK Signaling Pathway

Some evidence suggests that this compound interacts with components of the MAPK cascade. It has been proposed that this compound is homologous to the glucocorticoid-induced leucine zipper (GILZ) protein. GILZ can prevent the activation of Raf-1, a key upstream kinase in the MAPK/ERK pathway. By inhibiting Raf-1, this compound may consequently inhibit the phosphorylation and activation of ERK (extracellular signal-regulated kinase).[3] This pathway is crucial for cell proliferation, differentiation, and survival.

Regulation of the Hypothalamic-Pituitary-Adrenal (HPA) Axis

This compound has been shown to modulate the HPA axis, the body's central stress response system. It is reported to decrease the basal level of corticotropin (ACTH) and block its release.[3] By downregulating the HPA axis, this compound may reduce the physiological and psychological effects of stress.

Methodological Approaches in this compound Research

The investigation of this compound's molecular targets has employed a variety of experimental techniques. However, detailed, step-by-step protocols are seldom published, which presents a challenge for study replication. The following summarizes the general methodologies that have been applied.

Radioligand Binding Assays

To determine if this compound directly binds to a receptor, competitive radioligand binding assays are a standard approach.

Experimental Workflow: Radioligand Binding Assay

Electrophysiological Recordings

To assess the functional effects of this compound on ion channels, such as NMDA and GABA-A receptors, electrophysiological techniques like patch-clamp recordings on cultured neurons are utilized. These experiments measure changes in ion flow across the cell membrane in the presence and absence of this compound.

In Vitro Functional Assays

The impact of this compound on cellular processes is often studied using in vitro functional assays. For example, to investigate its effect on mitochondrial respiration, isolated mitochondria can be treated with this compound, and changes in oxygen consumption and membrane potential can be measured using specific probes and techniques like high-resolution respirometry.

Gene Expression Analysis

To understand how this compound may alter cellular function at the genomic level, techniques such as microarray analysis or RNA sequencing (RNA-seq) can be employed. These methods allow for the large-scale measurement of changes in messenger RNA (mRNA) levels in cells or tissues following treatment with this compound, providing insights into the genes and signaling pathways that are modulated.

Current Limitations and Future Directions

The study of this compound is hampered by several key limitations. The most significant of these is the lack of a definitively identified receptor. This makes it challenging to design experiments to probe its direct molecular interactions and to develop targeted therapeutic strategies. The absence of robust quantitative binding data further complicates the pharmacological characterization of this peptide.

Future research should prioritize the identification and characterization of the this compound receptor(s). The use of modern techniques such as affinity chromatography coupled with mass spectrometry, or genetic screening approaches, could prove fruitful in this endeavor. Once a receptor is identified, detailed binding studies can be conducted to determine its affinity and selectivity for this compound. Furthermore, the elucidation of the downstream signaling pathways activated by this compound binding to its putative receptor will be crucial for a comprehensive understanding of its physiological functions. The development of stable analogs of this compound could also aid in these studies by overcoming the peptide's inherent instability.[3]

Conclusion

Delta Sleep-Inducing Peptide remains an enigmatic molecule with a broad spectrum of reported physiological effects. While several molecular targets and signaling pathways have been proposed, the absence of a definitively identified receptor and a lack of quantitative binding data are major obstacles to a complete understanding of its mechanism of action. This whitepaper has summarized the current state of knowledge, highlighting both what is known and the significant gaps that remain. It is hoped that this comprehensive overview will stimulate further research into this intriguing neuropeptide, ultimately leading to a clearer picture of its role in health and disease and potentially paving the way for new therapeutic applications.

References

- 1. peptideinitiative.com [peptideinitiative.com]

- 2. Delta-sleep-inducing peptide (this compound) stimulates the release of immunoreactive Met-enkephalin from rat lower brainstem slices in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Delta-sleep-inducing peptide - Wikipedia [en.wikipedia.org]

- 4. Antagonism of the effect of delta sleep-inducing peptide by naloxone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Delta Sleep-Inducing Peptide: A Deep Dive into its Impact on Cognitive Function and Memory

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Delta Sleep-Inducing Peptide (DSIP), a naturally occurring nonapeptide, has been the subject of considerable research for its role in sleep regulation and its potential therapeutic applications. This technical guide provides an in-depth analysis of the current scientific literature on this compound, with a specific focus on its impact on cognitive function and memory. It summarizes key findings from preclinical and clinical studies, details the experimental protocols used to evaluate its efficacy, and elucidates the known signaling pathways involved in its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and its analogues.

Introduction